A Technical Guide to 1-Oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride: A Cornerstone Intermediate in Medicinal Chemistry
A Technical Guide to 1-Oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride: A Cornerstone Intermediate in Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of 1-Oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride (CAS 61565-36-4), a pivotal intermediate in the discovery and development of novel therapeutic agents. This document delves into the compound's chemical characteristics, provides a detailed, field-proven protocol for its synthesis via the chlorosulfonation of 1-indanone, and explores its reactivity, with a focus on the formation of sulfonamides. Furthermore, this guide highlights its critical role in the synthesis of biologically active molecules, particularly in the development of anti-inflammatory and anticancer agents. The content herein is curated for researchers, medicinal chemists, and professionals in drug development, offering both foundational knowledge and practical insights to leverage this versatile building block in their scientific endeavors.
Introduction: The Strategic Importance of the Indanone-Sulfonamide Scaffold
The 1-indanone core is a privileged scaffold in medicinal chemistry, appearing in a diverse array of biologically active compounds.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for pendant functional groups, facilitating optimal interactions with biological targets. When coupled with a sulfonyl chloride functional group at the 5-position, the resulting molecule, 1-Oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride, becomes a highly versatile intermediate for the synthesis of a wide range of sulfonamide derivatives.
Sulfonamides are a well-established class of pharmacophores known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The combination of the indanone framework with the sulfonamide moiety offers a powerful strategy for the design of novel drug candidates with enhanced potency and selectivity. This guide will provide the necessary technical details to effectively synthesize and utilize this key intermediate.
Physicochemical Properties and Data
A thorough understanding of the physicochemical properties of 1-Oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride is essential for its handling, reaction optimization, and characterization.
| Property | Value | Source |
| CAS Number | 61565-36-4 | [4] |
| Molecular Formula | C₉H₇ClO₃S | [4] |
| Molecular Weight | 230.67 g/mol | [4] |
| Appearance | White powder | [5] |
| Purity | Typically ≥95% | [6] |
| IUPAC Name | 1-oxo-2,3-dihydroindene-5-sulfonyl chloride | [7] |
| InChI Key | GIMLGDJXYCVTJH-UHFFFAOYSA-N | [7] |
| Canonical SMILES | C1C(=O)C2=CC(=C(C=C2)S(=O)(=O)Cl)C1 | [7] |
Synthesis of 1-Oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride
The most direct and industrially scalable method for the preparation of 1-Oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride is the electrophilic aromatic substitution of 1-indanone with chlorosulfonic acid. The electron-donating nature of the alkyl portion of the indanone ring directs the sulfonation to the 5- and 6-positions, with the 5-isomer being the major product under controlled conditions.
Reaction Mechanism: Electrophilic Aromatic Substitution
The reaction proceeds via a classic electrophilic aromatic substitution mechanism. Chlorosulfonic acid acts as the source of the electrophile, sulfur trioxide (SO₃), which attacks the electron-rich aromatic ring of 1-indanone. The resulting sigma complex then loses a proton to regenerate the aromatic system, yielding the sulfonic acid, which is subsequently converted to the sulfonyl chloride in the presence of excess chlorosulfonic acid.
Caption: Mechanism of Chlorosulfonation of 1-Indanone.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the chlorosulfonation of related aromatic compounds and is optimized for the synthesis of 1-Oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride.[8]
Materials:
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1-Indanone
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Chlorosulfonic acid
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Dichloromethane (DCM), anhydrous
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Ice
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
Equipment:
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Round-bottom flask with a magnetic stirrer
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Dropping funnel
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Ice bath
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Separatory funnel
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Rotary evaporator
Procedure:
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Reaction Setup: In a fume hood, charge a clean, dry round-bottom flask with 1-indanone (1.0 equivalent). Add anhydrous dichloromethane to dissolve the starting material. Cool the flask to 0 °C using an ice bath.
-
Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (3-5 equivalents) to the stirred solution via a dropping funnel, maintaining the internal temperature below 5 °C. Vigorous evolution of HCl gas will be observed.
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Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours. Subsequently, remove the ice bath and allow the reaction to warm to room temperature, continuing to stir for an additional 2-4 hours.
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Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess chlorosulfonic acid.
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Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane.
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Washing: Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 1-Oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Reactivity and Application in the Synthesis of Bioactive Molecules
The primary utility of 1-Oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride in drug discovery lies in its facile reaction with primary and secondary amines to form a diverse array of sulfonamides.[6] This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the HCl byproduct.
General Protocol for Sulfonamide Synthesis
Caption: General workflow for the synthesis of sulfonamides.
Procedure:
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Dissolve the amine (1.0 equivalent) and a base (1.2-1.5 equivalents) in an anhydrous aprotic solvent.
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Cool the mixture to 0 °C.
-
Add a solution of 1-Oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride (1.0 equivalent) in the same solvent dropwise.
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Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
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Perform an aqueous work-up and purify the resulting sulfonamide by recrystallization or column chromatography.[8]
Application in the Synthesis of Anti-Inflammatory Agents
The indanone-sulfonamide scaffold has been explored for the development of novel anti-inflammatory agents. For instance, pyridine-linked indanone derivatives have shown promise in models of inflammatory bowel disease.[9] The synthesis of such compounds would involve the reaction of 1-Oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride with an appropriate amino-pyridine derivative.
Application in the Synthesis of Anticancer Agents
Derivatives of 1-indanone have demonstrated significant potential as anticancer agents.[1] The ability to readily synthesize a library of N-substituted sulfonamides from 1-Oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride allows for extensive structure-activity relationship (SAR) studies to optimize anticancer potency and selectivity.
Safety and Handling
1-Oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride is a reactive chemical and should be handled with appropriate safety precautions. It is advisable to handle the compound in a well-ventilated fume hood.[8] Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water. Store in a cool, dry place away from moisture.
Conclusion
1-Oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and high reactivity make it an ideal starting material for the preparation of diverse libraries of indanone-sulfonamide derivatives. The proven biological activity of compounds containing this scaffold, particularly in the areas of inflammation and oncology, underscores its importance in modern drug discovery. This technical guide provides the foundational knowledge and practical protocols to empower researchers to effectively utilize this key intermediate in their pursuit of novel therapeutic agents.
References
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Ahlam marouf Al‐Azzawi. (2010). Synthesis, characterization and biological activity study of N-substituted sulfonamido maleimides substituted with different heterocycles. ResearchGate. [Link]
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Bioorganic & Medicinal Chemistry Letters. (2018). Synthesis and biological evaluation of pyridine-linked indanone derivatives: Potential agents for inflammatory bowel disease. PubMed. [Link]
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ResearchGate. (2010). Synthesis, characterization and biological activity study of N-substituted sulfonamido maleimides substituted with different heterocycles. ResearchGate. [Link]
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Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University. [Link]
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MDPI. (2020). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. MDPI. [Link]
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PubMed. (2011). Synthesis of some new 1,3,5-trisubstituted pyrazolines bearing benzene sulfonamide as anticancer and anti-inflammatory agents. PubMed. [Link]
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American Elements. (n.d.). 1-oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride. American Elements. [Link]
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